![molecular formula C20H22N4O3S B2545338 N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-2-(4-(异丙硫基)苯基)乙酰胺 CAS No. 1903607-64-6](/img/structure/B2545338.png)
N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-2-(4-(异丙硫基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide” is a novel and specific RET kinase inhibitor . RET kinase is frequently mutated in human thyroid and lung cancers . This compound was designed to enhance the metabolic stability of the pyrazolopyrimidine scaffold .
Synthesis Analysis
The compound is an analog of the 5-aminopyrazole-4-carboxamide scaffold . It was synthesized as part of an effort to discover potent and selective inhibitors of RET . The synthesis process aimed to enhance the metabolic stability of the pyrazolopyrimidine scaffold .Molecular Structure Analysis
The molecular structure of this compound is based on the 5-aminopyrazole-4-carboxamide scaffold . It includes a 5-cyclopropylisoxazol-3-yl group and a 4-(isopropylthio)phenyl group .Chemical Reactions Analysis
The compound displays high metabolic stability . It is potent against the gatekeeper mutant (IC = 252 nM) of RET as well as against wild-type RET (IC = 44 nM) .Physical And Chemical Properties Analysis
The compound displays exceptional kinase selectivity . It is metabolically stable and potent against both wild-type RET and its gatekeeper mutant .科学研究应用
合成和抗菌活性
Marri 等人 (2018) 对异恶唑取代的 1,3,4-恶二唑的合成和抗菌评估的研究突出了在体外对细菌和真菌菌株具有显着活性的化合物,表明此类化合物在开发新的抗菌剂中具有潜力 (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018)。
毒性和抗肿瘤活性的药理学评估
Faheem (2018) 对新型 1,3,4-恶二唑衍生物的计算和药理学潜力进行了研究,包括毒性评估、肿瘤抑制和抗炎作用,展示了这些化合物在医学和药理学中的多方面应用 (Faheem, 2018)。
抗癌应用
Evren 等人 (2019) 对 5-甲基-4-苯基噻唑衍生物作为抗癌剂的合成和生物学评估的研究证明了此类化合物在靶向癌细胞方面的潜力,突出了它们对人肺腺癌细胞的选择性细胞毒性和诱导凋亡的能力 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。
抗炎和抗原生动物作用
对喹喔啉-恶二唑杂化物抗炎活性和抗微生物和抗原生动物剂的合成研究表明这些化合物具有广泛的生物活性,表明它们在开发治疗各种炎性和原生动物感染的潜力 (Nargund, Reddy, & Hariprasad, 1994; Patel et al., 2017)。
分子对接和抗癌作用
Panchal、Rajput 和 Patel (2020) 对 1,3,4-恶二唑衍生物作为 CRMP 1 抑制剂的设计、合成和药理学评估展示了这些化合物在靶向参与肺癌的特定蛋白质中的效用,证明了分子对接在指导合成有效抗癌剂中的作用 (Panchal, Rajput, & Patel, 2020)。
作用机制
The compound effectively suppresses the growth of Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant (V804M), and thyroid-cancer derived TT cells . It does not affect parental Ba/F3 cells and Nthy ori-3-1, normal thyroid cells . The results of a global kinase profiling assay on a panel of 369 kinases show that the compound exclusively inhibits RET .
未来方向
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12(2)28-15-7-3-13(4-8-15)9-18(25)21-11-19-22-20(24-27-19)16-10-17(26-23-16)14-5-6-14/h3-4,7-8,10,12,14H,5-6,9,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQSZQOIZLUFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。